Bis(perfluoroisopropyl)ketone

Description

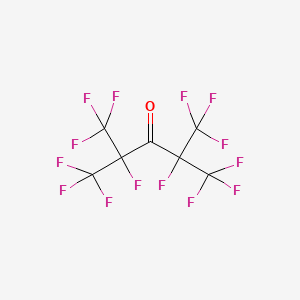

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14O/c8-2(4(10,11)12,5(13,14)15)1(22)3(9,6(16,17)18)7(19,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMOMUDALILLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14O | |

| Record name | BIS(PERFLUORISOPROPYL) KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074855 | |

| Record name | Bis(perfluoroisopropyl)ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(perfluorisopropyl) ketone is a liquid. | |

| Record name | BIS(PERFLUORISOPROPYL) KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-44-5, 813-45-6 | |

| Record name | BIS(PERFLUORISOPROPYL) KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(perfluoroisopropyl)ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(perfluoroisopropyl)ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Perspective on a Unique Fluorinated Ketone

An In-Depth Technical Guide to Bis(perfluoroisopropyl)ketone (CAS 813-44-5)

This guide provides a comprehensive technical overview of this compound, a highly fluorinated organic compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer insights into its chemical nature, synthetic utility, and the rationale behind its handling protocols. As a specialized reagent, understanding its nuanced properties is key to unlocking its potential as a building block in advanced chemical synthesis.

Section 1: Core Identity and Physicochemical Landscape

This compound, systematically named 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a fully fluorinated ketone.[1][2] The presence of fourteen fluorine atoms on a seven-carbon backbone imparts significant and unique characteristics. The strong electron-withdrawing effect of the two heptafluoroisopropyl groups drastically influences the reactivity of the central carbonyl group, making it a powerful electrophile and a valuable synthon for introducing complex fluorinated moieties into larger molecules.

A variety of synonyms are used in literature and commercial listings, including Perfluorodiisopropyl ketone, Bis(heptafluoroisopropyl)ketone, and Tetradecafluoro-2,4-dimethylpentan-3-one.[1][3][4][5]

Key Physicochemical Properties

The physical properties of this compound are a direct consequence of its perfluorinated structure. High density and a relatively low boiling point for its molecular weight are characteristic. The data below is aggregated for quick reference.

| Property | Value | Source(s) |

| CAS Number | 813-44-5 | [3][4][5] |

| Molecular Formula | C₇F₁₄O | [1][2][3] |

| Molecular Weight | 366.05 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless liquid | [1][3][6][7] |

| Boiling Point | 71-73 °C | [2][3][4][5][8] |

| Density | 1.661 g/mL | [3][4][8] |

| Refractive Index | ~1.267 (@ 20°C) | [3][5][7] |

| Flash Point | 72-73 °C | [3][4][5] |

Section 2: Synthesis and Chemical Reactivity

The unique reactivity of this compound stems from the intense electron-withdrawing nature of the perfluoroalkyl groups, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Representative Synthesis Protocol

A documented industrial-scale synthesis provides a clear example of its preparation.[9] This method relies on the catalyzed reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride. The choice of a metal fluoride catalyst and an aprotic polar solvent like acetonitrile is critical for facilitating the fluoride-ion-mediated addition.

Step-by-Step Methodology:

-

Reactor Preparation: A 1-liter 316 stainless steel autoclave is charged with 0.5 mol of iron(III) trifluoride (FeF₃) and 0.1 mol of 18-crown-6 ether as a co-solvent/phase-transfer catalyst.

-

Inerting: The autoclave is evacuated to remove air and moisture, then backfilled with anhydrous acetonitrile.

-

Reagent Addition: The stirred mixture is charged with 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride.

-

Reaction Conditions: The temperature is raised to and maintained at 90°C for 10 hours. The autoclave environment is necessary to manage the pressure from the gaseous hexafluoropropylene.

-

Workup and Isolation: After the reaction period, the vessel is cooled to 15°C and the contents are allowed to settle. The reaction mixture separates into two layers. The lower layer, containing the desired product, is isolated.

-

Purification: The product, this compound, is obtained with high purity (99.2% by GC analysis) and in high yield (96.1%).[9]

References

- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]

- 5. Cas 813-44-5,BIS(HEPTAFLUOROISOPROPYL)KETONE | lookchem [lookchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Bis(heptafluoroisopropyl)ketone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 813-44-5 | CAS DataBase [m.chemicalbook.com]

- 9. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]

Bis(perfluoroisopropyl)ketone molecular formula C7F14O

An In-Depth Technical Guide to Bis(perfluoroisopropyl)ketone (C7F14O)

Introduction: Unveiling a Highly Fluorinated Ketone

This compound, with the molecular formula C₇F₁₄O, is a highly fluorinated organic compound.[1][2][3] Also known by its IUPAC name, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, this molecule is characterized by a central ketone functional group flanked by two heptafluoroisopropyl groups.[1] The strong electron-withdrawing nature of the fourteen fluorine atoms significantly influences the chemical and physical properties of the molecule, rendering the carbonyl carbon highly electrophilic and imparting unique stability characteristics. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for researchers and professionals in chemistry and drug development.

Physicochemical and Spectroscopic Data

The physical properties of this compound are dominated by its perfluorinated structure. It exists as a clear liquid at room temperature and possesses a relatively high density and low boiling point for its molecular weight.[1][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₇F₁₄O | [1][4][6] |

| Molecular Weight | 366.05 g/mol | [1][4][5] |

| CAS Number | 813-44-5 | [1][5][7] |

| Appearance | Clear liquid | [1][3][4] |

| Boiling Point | 71-72 °C | [4][8] |

| Density | 1.661 g/mL | [4][5] |

| Refractive Index | 1.267 | [4] |

| Flash Point | 72-73 °C | [4][5] |

Synthesis Methodologies: A Researcher's Protocol

The synthesis of this compound typically involves the reaction of highly fluorinated precursors. A common and effective method relies on the fluoride-catalyzed addition of a perfluoroalkene to a perfluoroacyl fluoride.

Key Synthesis Pathway: Catalytic Coupling

One established route involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in the presence of a catalyst system.[6] The choice of catalyst and solvent is critical for achieving high yield and purity. Aprotic polar solvents like acetonitrile are used to dissolve the fluoride salt catalyst, while co-catalysts such as crown ethers can be employed to enhance the reactivity of the fluoride anion.[6][9]

Experimental Protocol: Synthesis from Hexafluoropropylene

The following protocol is adapted from established large-scale synthesis procedures.[6] It is designed to provide a high-yield pathway to the target molecule.

Materials:

-

316 Stainless Steel Autoclave (1 Liter capacity)

-

Iron(III) trifluoride (FeF₃)

-

18-crown-6 ether

-

Anhydrous acetonitrile (CH₃CN)

-

Hexafluoropropylene (C₃F₆)

-

Heptafluoroisobutyryl fluoride (C₄F₇OF)

Procedure:

-

Catalyst Preparation: Charge the 1 L autoclave with 0.5 mol of iron(III) fluoride and 0.1 mol of 18-crown-6 ether.

-

Rationale: FeF₃ serves as the fluoride ion source. 18-crown-6 complexes the cation (in this case, from any metal salt impurities or the reactor surface), increasing the nucleophilicity and availability of the fluoride anion to initiate the reaction.[9]

-

-

Solvent and Reactant Addition: Evacuate the autoclave and introduce anhydrous acetonitrile under vacuum. Begin stirring.

-

Introduce 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride into the sealed and stirring vessel.

-

Rationale: Using equimolar amounts of reactants ensures efficient conversion. Anhydrous conditions are critical as water can deactivate the fluoride catalyst.[10]

-

-

Reaction: Heat the autoclave to 90°C and maintain this temperature for 10 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. The 10-hour duration allows the reaction to reach completion.

-

-

Workup and Isolation: After the reaction period, cool the autoclave to 15°C. Allow the reaction mixture to stand, which will result in phase separation.

-

The lower layer consists of the crude this compound. Separate this layer. The product can be further purified by distillation if required. A purity of >99% with a yield of ~96% has been reported for this method.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the highly electron-deficient carbonyl carbon. The two perfluoroisopropyl groups exert a powerful inductive effect, withdrawing electron density and making the ketone exceptionally susceptible to nucleophilic attack compared to non-fluorinated analogues.[11]

Nucleophilic Addition

This ketone readily undergoes nucleophilic addition reactions.[12] Unlike typical ketones where equilibrium might favor the reactants, the stability of the resulting tetrahedral intermediate is enhanced by the electronegative fluorine atoms. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated.[13]

General Reactivity and Incompatibilities

As a ketone, it is reactive with a wide range of chemicals and care must be taken in its use.

-

Acids and Bases: Reacts with many acids and bases, which can liberate heat and flammable gases.[1][4][5]

-

Reducing Agents: Incompatible with reducing agents such as hydrides and alkali metals, which can produce flammable hydrogen gas and heat.[1][4][5]

-

Other Incompatibilities: It is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[1][4][5] It may react violently with strong oxidizing acids like nitric acid.[4]

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety protocols.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Safe Handling Protocol

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][14][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15] Ensure an eyewash station is readily accessible.[15]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[14][15] Avoid all contact with skin.

-

Respiratory Protection: If ventilation is inadequate, use a properly fitted respirator with an appropriate cartridge for organic vapors.[1]

-

-

General Hygiene: Do not eat, drink, or smoke in the work area.[14][15] Wash hands thoroughly after handling.[14][15]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes.[1][15] Seek medical attention if irritation develops or persists.[1][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15] Seek immediate medical attention.[14]

Storage

Store the material in a refrigerator in a tightly closed container.[1][4] The storage area should be dry, cool, and well-ventilated.[4][14] Store away from incompatible materials such as oxidizing agents, acids, bases, and reducing agents.[4][15]

References

- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(perfluoroisopropyl)methanone | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]

- 6. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Bis(perfluoroisopropyl)ketone: Nomenclature, Properties, and Applications

This guide provides a comprehensive technical overview of Bis(perfluoroisopropyl)ketone, a fully fluorinated organic compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's complex nomenclature, details its key physicochemical properties, and explores its applications, grounded in established scientific principles.

Part 1: Nomenclature and Identification: Decoding the Synonyms

The compound known commonly as this compound is subject to multiple naming conventions, which can create ambiguity. A clear understanding of its systematic and alternative names is crucial for accurate literature searches and unambiguous communication in a research context.

The systematic IUPAC name for this molecule is 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one .[1][2] This name precisely describes its structure: a five-carbon chain (pentanone) with a ketone at the third carbon, and a specific arrangement of fluorine and trifluoromethyl groups.

Other synonyms and identifiers include:

-

Bis(heptafluoroisopropyl)ketone[3]

-

Perfluorodiisopropyl ketone[4]

-

Tetradecafluoro-2,4-dimethylpentan-3-one[4]

-

Perfluorobis(isopropyl) ketone[1]

These names, while less formal than the IUPAC designation, are frequently encountered in chemical catalogs and older literature. The most critical identifiers for ensuring accuracy are the CAS Number and molecular formula.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 813-44-5 | [1][3][5] |

| Molecular Formula | C₇F₁₄O | [1][3][5] |

| IUPAC Name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | [1][2] |

| EC Number | 212-384-9 | [2][4] |

| PubChem CID | 69941 |[1] |

To visualize the relationship between the structure and its various names, the following diagram can be used.

Figure 1: Nomenclature map for C₇F₁₄O.

Part 2: Physicochemical and Reactive Properties

The extensive fluorination of this compound imparts a unique set of physical and chemical properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic. This enhanced reactivity towards nucleophiles is a defining characteristic of highly fluorinated ketones.[6]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 366.05 g/mol | [1][3][5] |

| Appearance | Clear liquid | [1][3] |

| Boiling Point | 72-73 °C | [2][3] |

| Density | 1.661 g/mL | [3][4] |

| Refractive Index | 1.267 |[4] |

Reactivity Profile: As a ketone, this compound is reactive with a range of acids and bases, a reaction that can liberate heat and flammable gases like hydrogen (H₂).[1][3][4] It is incompatible with reducing agents (hydrides, alkali metals), isocyanates, aldehydes, cyanides, and peroxides.[1][3] The high fluorine content contributes to its classification as a Per- and Polyfluoroalkyl Substance (PFAS).[1]

Part 3: Synthesis and Experimental Protocols

The synthesis of highly fluorinated ketones often involves specialized reagents and conditions. One documented method for producing Bis(heptafluoroisopropyl)ketone involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in an autoclave.

Representative Synthesis Protocol

This protocol is a summary of a literature procedure and must be adapted and validated with strict adherence to all institutional safety guidelines.[5]

Objective: To synthesize Bis(heptafluoroisopropyl)ketone.

Materials:

-

Ferric fluoride (FeF₃) (0.5 mol)

-

18-crown-6 ether (0.1 mol)

-

Anhydrous acetonitrile

-

Hexafluoropropylene (1 mol)

-

Heptafluoroisobutyryl fluoride (1 mol)

-

316 stainless steel autoclave (1 L)

Procedure:

-

Charge the 1 L autoclave with ferric fluoride and 18-crown-6 ether.

-

Evacuate the autoclave to remove air and moisture.

-

Introduce anhydrous acetonitrile into the vessel.

-

Begin stirring the mixture.

-

Rapidly introduce hexafluoropropylene and heptafluoroisobutyryl fluoride into the autoclave.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 10 hours.

-

After the reaction period, cool the autoclave to 15 °C.

-

Allow the mixture to stand, which will result in phase separation. The lower layer is the crude Bis(heptafluoroisopropyl)ketone product.

-

Isolate the lower layer for purification. The reported yield from this method is approximately 96.1%.[5]

Figure 2: Workflow for the synthesis of this compound.

Part 4: Applications in Drug Development and Research

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Fluorine substitution can significantly alter key drug properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[7][8]

While this compound itself is not a therapeutic agent, its structural motifs and the broader class of highly fluorinated ketones are of significant interest to drug development professionals for several reasons:

-

Enzyme Inhibition: The powerful electrophilic nature of the fluorinated ketone "warhead" makes these compounds potent and often selective inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases.[6] Peptidyl fluoromethyl ketones (PFMKs) are widely studied as potential treatments for various cancers and viral infections.[6][9]

-

Bioactive Scaffolds: The perfluoroisopropyl group is a valuable building block for creating novel drug candidates. Its inclusion can enhance metabolic resistance by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Chemical Probes: The reactivity of fluorinated ketones allows them to be used as chemical probes to study enzyme activity and interrogate cellular processes, aiding in target identification and validation.[9]

The synthesis of medicinally relevant polyfluoro ketones often utilizes perfluoroalkyl lithium reagents added to Weinreb or morpholine amides, a methodology that provides high yields and is applicable to creating complex enzyme inhibitors.[10]

Part 5: Safety and Handling

This compound is classified as an irritant.[2][3] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Hazard Codes: Xi (Irritant)[3]

-

Risk Statements: R20/22 (Harmful by inhalation and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[3]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[3]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]

- 10. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

An In-depth Technical Guide to Bis(heptafluoroisopropyl)ketone

Introduction

Bis(heptafluoroisopropyl)ketone, with the IUPAC name 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound.[1][2] Its unique properties, stemming from the strong electron-withdrawing effects of its fourteen fluorine atoms, make it a molecule of significant interest in various fields of chemical research and development. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

The presence of multiple fluorine atoms drastically alters the physicochemical properties of the ketone, most notably increasing the electrophilicity of the carbonyl carbon.[3][4] This heightened reactivity towards nucleophiles is a central theme in its application, particularly in medicinal chemistry where fluorinated ketones are explored as potent enzyme inhibitors.[3][4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of bis(heptafluoroisopropyl)ketone is fundamental for its application in a laboratory setting. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 813-44-5 |

| Molecular Formula | C7F14O[6][7] |

| Molecular Weight | 366.05 g/mol [6][7][8] |

| Appearance | Colorless to yellow liquid[9] |

| Boiling Point | 72-73°C[1] |

| Density | 1.66 g/cm³[1] |

| InChI Key | GRVMOMUDALILLH-UHFFFAOYSA-N[1][2] |

Spectroscopic Signature:

The spectroscopic data for bis(heptafluoroisopropyl)ketone is crucial for its identification and characterization.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1770 cm⁻¹, characteristic of the C=O stretching vibration in a highly fluorinated ketone. The electron-withdrawing fluorine atoms increase the bond strength of the carbonyl group, shifting this peak to a higher frequency compared to non-fluorinated ketones.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The ¹⁹F NMR spectrum is complex due to the presence of multiple, distinct fluorine environments and their coupling. It provides the most definitive structural information.

-

¹³C NMR: A characteristic signal for the carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-210 ppm.[10] The carbons attached to fluorine atoms will also show distinct signals with coupling to fluorine.

-

Synthesis and Reactivity

Synthesis:

A common and efficient method for the synthesis of bis(heptafluoroisopropyl)ketone involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in the presence of a catalyst.[6]

Experimental Protocol: Synthesis of Bis(heptafluoroisopropyl)ketone [6]

Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves pressurized equipment and potentially hazardous materials.

-

Reactor Preparation: A 1-liter autoclave is charged with 0.5 mol of ferric fluoride (FeF₃) and 0.1 mol of 18-crown-6 ether.

-

Solvent Addition: The autoclave is evacuated and anhydrous acetonitrile is introduced.

-

Reactant Introduction: With stirring, 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride are rapidly introduced into the autoclave.

-

Reaction Conditions: The temperature is raised to and maintained at 90°C for 10 hours.

-

Work-up: After the reaction is complete, the autoclave is cooled to 15°C and the contents are allowed to stand for phase separation.

-

Isolation: The lower layer, consisting of bis(heptafluoroisopropyl)ketone, is collected. This method has been reported to yield the product with a purity of 99.2% and a yield of 96.1%.[6]

Reactivity Profile:

The reactivity of bis(heptafluoroisopropyl)ketone is dominated by the highly electrophilic nature of its carbonyl carbon.

-

Nucleophilic Addition: The strong inductive effect of the two heptafluoroisopropyl groups makes the carbonyl carbon highly susceptible to attack by nucleophiles.[3][4][11][12] This is a key feature exploited in its applications, particularly in the synthesis of complex molecules.[3][4][5][13]

-

General Reactivity: As a ketone, it is generally reactive with a variety of acids and bases. It can react with reducing agents like hydrides and alkali metals. It is incompatible with strong oxidizing agents, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[8][14]

Diagram: Nucleophilic Addition to Bis(heptafluoroisopropyl)ketone

Caption: General mechanism of nucleophilic addition.

Applications in Research and Drug Development

The unique properties of bis(heptafluoroisopropyl)ketone and other polyfluorinated ketones make them valuable in several areas:

-

Enzyme Inhibitors: The electrophilic carbonyl group can react with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes, leading to inhibition.[3][4][5] This makes fluorinated ketones important "warheads" in the design of targeted therapeutic agents, particularly for proteases involved in diseases like cancer and viral infections.[3][4][5]

-

Synthetic Building Blocks: Its high reactivity makes it a useful intermediate in the synthesis of other fluorinated compounds. The resulting fluoroalcohols are valuable motifs in medicinal chemistry.

-

Solvents and Heat Transfer Fluids: Fluorinated ketones are used as specialty solvents and heat transfer fluids due to their chemical inertness, thermal stability, and low flammability.[15]

Diagram: Workflow for Screening Fluorinated Ketone Enzyme Inhibitors

Caption: Drug discovery workflow for fluorinated ketone inhibitors.

Safety and Handling

Bis(heptafluoroisopropyl)ketone is considered a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9] The toxicological properties have not been fully investigated.[16][17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17] All handling should be performed in a well-ventilated chemical fume hood.[16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][17] It is incompatible with oxidizing agents.[17]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[16][17] Ensure the area is well-ventilated.

Conclusion

Bis(heptafluoroisopropyl)ketone is a highly functionalized molecule whose properties are dictated by its extensive fluorination. Its pronounced electrophilicity at the carbonyl carbon makes it a valuable reagent in organic synthesis and a key structural motif in the design of enzyme inhibitors. For researchers in drug development, understanding the reactivity and handling of this and similar perfluorinated ketones is essential for leveraging their potential in creating novel therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bis(heptafluoroisopropyl)ketone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 11. medlifemastery.com [medlifemastery.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

- 14. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]

- 15. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]

- 16. indofinechemical.com [indofinechemical.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, a highly fluorinated ketone with unique properties. This document delves into its molecular structure, synthesis, reactivity, applications, and safety protocols, offering valuable insights for professionals in research and development.

Chemical Identity and Molecular Structure

1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, also known by its synonyms Bis(perfluorisopropyl) ketone, Perfluoroisopropyl ketone, and Perfluorodiisopropyl ketone, is a perfluorinated organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one |

| CAS Number | 813-44-5 |

| Molecular Formula | C₇F₁₄O |

| Molecular Weight | 366.05 g/mol |

The structure of this molecule is characterized by a central carbonyl group flanked by two heptafluoroisopropyl groups. The extensive fluorination of the carbon backbone significantly influences its chemical and physical properties.

Caption: 2D structure of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one.

Synthesis and Reactivity

Synthesis

A plausible and documented synthetic route to 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one involves the reaction of hexafluoropropylene with perfluoro(2-methylpropanoyl) fluoride (also known as perfluoroisobutyryl fluoride)[1]. This reaction is typically catalyzed by a fluoride ion source, such as iron(III) trifluoride, and may be facilitated by a phase-transfer catalyst like 18-crown-6 ether in an aprotic solvent like acetonitrile[1].

Experimental Protocol: Synthesis of Bis(heptafluoroisopropyl)ketone [1]

-

To a 1-liter, 316 stainless steel autoclave, add 0.5 mol of iron(III) trifluoride and 0.1 mol of 18-crown-6 ether.

-

Evacuate the autoclave and charge it with anhydrous acetonitrile.

-

While stirring, rapidly introduce 1 mol of hexafluoropropylene and 1 mol of perfluoro(2-methylpropanoyl) fluoride.

-

Maintain the reaction temperature at 90°C for 10 hours.

-

After the reaction, cool the autoclave to 15°C and allow the layers to separate.

-

The lower layer consists of the product, bis(perfluoroisopropyl)ketone.

This method has been reported to yield the product in high purity (99.2%) and a yield of 96.1%[1].

Caption: Synthetic pathway for 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one.

Reactivity

The reactivity of perfluorinated ketones is largely dictated by the electron-withdrawing nature of the numerous fluorine atoms. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Reaction with Acids and Bases: This ketone is reactive with many acids and bases, a reaction that can be exothermic and may liberate flammable gases[2].

-

Reaction with Reducing Agents: It reacts with reducing agents such as hydrides, alkali metals, and nitrides, which can also produce flammable gases and heat[2].

-

Incompatibilities: The compound is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides. It can react violently with strong oxidizing agents[2].

Spectroscopic Characterization

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds due to its high sensitivity and wide chemical shift range[3][4]. For the title compound, one would expect to observe signals corresponding to the different fluorine environments: the CF₃ groups and the CF group. The chemical shifts would be influenced by the proximity to the carbonyl group and spin-spin coupling between non-equivalent fluorine atoms would lead to complex splitting patterns.

Mass Spectrometry

In electron ionization mass spectrometry, perfluorinated ketones are expected to undergo fragmentation. Common fragmentation patterns for ketones include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this molecule, this would likely result in the formation of a heptafluoroisopropyl acylium ion and a heptafluoroisopropyl radical.

Applications

The unique properties of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one make it a valuable compound in several specialized applications.

-

Fire Suppression: This ketone, often in a blend with its C₆ analogue, has been identified as a substitute for ozone-depleting substances in fire suppression and explosion protection systems[4]. Its high heat capacity and ability to be readily vaporized make it an effective fire extinguishant.

-

Precision Cleaning and Lubricant Deposition: As a component of 3M™ Novec™ Engineered Fluids, it is used for precision cleaning of medical devices and as a solvent for lubricant deposition[5]. Its low surface tension, non-flammability, and high density are advantageous in these applications.

-

Laboratory Chemical: It is also used as a laboratory chemical and a building block in the synthesis of other fluorinated compounds[1].

Safety and Handling

Hazard Identification

This compound is classified as hazardous. The key hazards are summarized below[6][7][8]:

-

Acute Toxicity: Harmful if swallowed and harmful if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., butyl rubber) and wear protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or with a NIOSH-approved respirator with appropriate organic vapor cartridges[2].

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.

Thermal Decomposition

While specific studies on the thermal decomposition of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one are not widely published, the thermal decomposition of fluorinated ketones, in general, can produce hazardous byproducts. In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride[8].

Conclusion

References

- 1. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]

- 2. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. dovepress.com [dovepress.com]

- 6. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one (C7F14O) [pubchemlite.lcsb.uni.lu]

Physical properties of Bis(perfluoroisopropyl)ketone

An In-Depth Technical Guide to the Physical Properties of Bis(perfluoroisopropyl)ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound.[1][2] Its unique properties, stemming from the high degree of fluorination, make it a compound of interest in various specialized chemical applications. This guide provides a comprehensive overview of its core physical properties, offering both established data and the methodologies for their determination.

Chemical Identity

-

Synonyms: Perfluoroisopropyl ketone, Perfluorodiisopropyl ketone, Tetradecafluoro-2,4-dimethylpentan-3-one[6]

Physicochemical Properties

At room temperature, this compound is a clear, colorless liquid.[7] It is characterized by a high density and a relatively low boiling point for its molecular weight, which are typical traits of perfluorinated compounds.

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | 71-72 °C | [3][6] |

| Density | 1.661 g/cm³ | [4][5][6] |

| Flash Point | 72-73 °C | [3][6] |

| Refractive Index | 1.267 | [6] |

| Water Solubility | No rapid reaction with water | [1][6] |

Experimental Determination of Physical Properties

The following sections detail the standardized methodologies for determining the key physical properties of this compound. The choice of these methods is predicated on their accuracy and reproducibility for liquid samples.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, a precise determination is crucial for handling and distillation procedures.

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Equilibrium: The heating rate is controlled to allow for a slow and steady distillation rate, ensuring thermal equilibrium between the liquid and vapor phases.

-

Temperature Reading: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb. This temperature represents the boiling point at the recorded atmospheric pressure.

Caption: Experimental workflow for boiling point determination.

Density Measurement

Density is a measure of mass per unit volume and is an important parameter for quality control and for calculating mass from a known volume.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

Thermostatting: The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 20°C or 25°C).

-

Volume Adjustment: The volume is adjusted precisely to the calibration mark of the pycnometer.

-

Weighing: The pycnometer with the sample is weighed again.

-

Calculation: The density is calculated by dividing the mass of the sample (final weight minus initial weight) by the known volume of the pycnometer.

Caption: Workflow for density measurement using a pycnometer.

Spectral Data

While detailed spectral analyses are beyond the scope of this guide, it is pertinent to note that techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), and Mass Spectrometry (MS) are invaluable for the structural elucidation and purity assessment of this compound. IR spectra would be expected to show a strong absorption band characteristic of a ketone carbonyl group (C=O), likely shifted to a higher wavenumber due to the electron-withdrawing effects of the fluorine atoms.

Safety and Handling

This compound is classified as an irritant.[3] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[7] Harmful if swallowed or inhaled.[7] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood.[6][7]

Conclusion

The physical properties of this compound are a direct consequence of its highly fluorinated structure. Understanding these properties is essential for its safe handling, application, and for the development of new technologies that leverage its unique characteristics. The experimental methodologies outlined in this guide provide a framework for the accurate and reliable determination of these key physical parameters.

References

- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 756-12-7: 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl… [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]

- 5. 813-44-5 | CAS DataBase [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

Bis(perfluoroisopropyl)ketone boiling point and density

An In-Depth Technical Guide to the Physicochemical Properties of Bis(perfluoroisopropyl)ketone

Introduction

This compound, systematically named 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound.[1] Its chemical structure, characterized by the presence of fourteen fluorine atoms, imparts unique physical and chemical properties that distinguish it from conventional hydrocarbon ketones. This guide provides a detailed examination of two of its fundamental physicochemical properties: boiling point and density. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in applications ranging from solvent chemistry to the synthesis of complex fluorinated molecules. This document offers not only the established values for these properties but also the scientific principles and experimental methodologies required for their accurate determination, ensuring a blend of theoretical knowledge and practical application.

Core Physicochemical Properties

The extensive fluorination of this compound results in a high molecular weight (366.05 g/mol ) and a unique electronic environment.[1] Despite the high molecular mass, the intermolecular forces are relatively weak. The highly electronegative fluorine atoms create a non-polarizable sheath around the carbon backbone, leading to weak van der Waals interactions. This combination of high mass and weak intermolecular forces results in a moderate boiling point and high density compared to hydrocarbon analogues.

Data Summary

The critical physical constants for this compound (CAS No: 813-44-5) are summarized below.[1][2] These values are essential for safe handling, process design, and chemical modeling.

| Property | Value | Units | Notes |

| Boiling Point | 71 - 72 | °C | At standard atmospheric pressure.[2][3][4] |

| Density | 1.661 | g/mL | The temperature for this measurement is not consistently cited but is assumed to be at standard lab conditions (approx. 20-25°C).[3][4][5] |

| Molecular Formula | C₇F₁₄O | - | [1][5] |

| Molecular Weight | 366.05 | g/mol | [1][5] |

| Appearance | Clear, colorless liquid | - | [1][3][6] |

| Refractive Index | ~1.267 | - | [3] |

Experimental Determination of Physicochemical Properties

The trustworthiness of physical data relies on robust and reproducible experimental methods. The following protocols describe self-validating systems for determining the boiling point and density of liquid compounds like this compound.

Protocol 1: Boiling Point Determination via Distillation

Distillation is a definitive method for both purifying a liquid and determining its boiling point.[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.[8]

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. The apparatus consists of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 15-20 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. This is a critical step to prevent "bumping" and ensure smooth boiling.

-

Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in thermal equilibrium with the distilling liquid, which is the true boiling point.

-

Heating: Gently heat the flask using a heating mantle. The distillation rate should be controlled to about 1-2 drops per second into the receiving flask.

-

Data Recording: Record the temperature when the first drop of distillate falls into the receiving flask and monitor the temperature throughout the distillation. A pure compound will exhibit a constant temperature during the process.[7] Record this stable temperature as the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary for highly accurate work.

Protocol 2: Density Determination via Pycnometer

A pycnometer (or specific gravity bottle) is a piece of specialized glassware used to determine the density of a liquid with high precision. The method is based on measuring the mass of a precisely known volume of the liquid.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately measure the mass of the empty, dry pycnometer using an analytical balance (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark. Use the stopper to displace any excess liquid and carefully wipe the outside dry. Measure the total mass of the filled pycnometer (m₂).

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.[9] A water bath can be used for this purpose.

-

Calculation: The mass of the liquid is calculated by subtraction (m_liquid = m₂ - m₁). The density (ρ) is then calculated using the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The results should agree within a narrow margin.

Experimental Workflow Visualization

The logical flow for the characterization of an unknown liquid sample by determining its boiling point and density is illustrated below. This process ensures a systematic approach to obtaining reliable physical data.

References

- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. 813-44-5 | CAS DataBase [m.chemicalbook.com]

- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]

- 6. Bis(heptafluoroisopropyl)ketone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. vernier.com [vernier.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. scribd.com [scribd.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Bis(perfluoroisopropyl)ketone

Abstract

This compound, also known as perfluorodiisopropyl ketone or 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound with the chemical formula C₇F₁₄O.[1][2] Its unique properties, derived from the extensive fluorination, make it a molecule of significant interest in materials science, and as a stable building block in advanced chemical synthesis. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters governing reaction success. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of its preparation.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and reactivity of this compound is essential for its synthesis, handling, and application. The compound is a stable liquid under standard conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 813-44-5 | [1][3][4] |

| Molecular Formula | C₇F₁₄O | [1][3] |

| Molecular Weight | 366.05 g/mol | [1][3] |

| Appearance | Clear Liquid | [2][4] |

| Boiling Point | 72 °C | [2][4] |

| Density | 1.661 g/mL | [2][4] |

| IUPAC Name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | [1] |

Safety & Reactivity Profile: As a ketone, this compound is reactive with strong acids, bases, and reducing agents like hydrides, which can liberate heat and flammable gases (e.g., H₂).[1][4] It is incompatible with isocyanates, aldehydes, peroxides, and anhydrides.[1][4] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Strategy: Fluoride-Catalyzed Acylation

The most prevalent and industrially viable method for synthesizing this compound involves the reaction of a perfluoroolefin, typically hexafluoropropylene (HFP), with a perfluoroacyl fluoride. This approach is advantageous due to the availability of the starting materials and the high yields achievable under optimized conditions.

The general synthetic scheme is depicted below. A fluoride ion source, often a metal fluoride, catalyzes the reaction by generating a highly nucleophilic perfluorinated carbanion from the olefin, which then attacks the electrophilic carbonyl carbon of the acyl fluoride.

References

The Synthesis of Fluorinated Ketones: A Comprehensive Technical Guide for the Modern Chemist

Introduction: The Rising Prominence of Fluorinated Ketones in Drug Discovery and Beyond

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science. Among the diverse classes of organofluorine compounds, fluorinated ketones stand out for their unique physicochemical properties and their role as versatile synthetic intermediates. The strong electron-withdrawing nature of the fluorine atom significantly modulates the reactivity of the adjacent carbonyl group, making these compounds valuable precursors for a wide array of more complex fluorinated molecules. Furthermore, trifluoromethyl ketones, in particular, are known to form stable hydrates that can act as transition-state mimics, rendering them potent enzyme inhibitors.[1][2] This guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable compounds, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of Fluorinated Ketones

The preparation of fluorinated ketones can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the complexity of the starting material, and the required scale of the synthesis.

-

Direct α-Fluorination of Ketones: The most straightforward approach, involving the introduction of a fluorine atom at the α-position of a pre-existing ketone.

-

Oxidation of Fluorinated Alcohols: A reliable method, particularly when the corresponding fluorinated alcohol is readily available.

-

Assembly from Fluorinated Building Blocks: A versatile strategy that constructs the ketone functionality from smaller, fluorinated precursors.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these approaches.

I. Direct α-Fluorination of Ketones: Taming the Electrophilic Fluorine

The direct α-fluorination of ketones is a powerful method that leverages the nucleophilicity of an enol or enolate intermediate to react with an electrophilic fluorine source. The choice of the fluorinating agent and the method of enolate generation are critical to the success of this transformation.

Core Principle: The Enolate as the Nucleophile

The underlying principle of direct α-fluorination relies on the generation of an enol or enolate from the starting ketone. This electron-rich intermediate then attacks an electrophilic fluorinating agent, resulting in the formation of the C-F bond. The regioselectivity of the fluorination is governed by the site of enolization.

Figure 1: General workflow for the direct α-fluorination of a ketone.

Electrophilic Fluorinating Agents: The "F+" Donors

A variety of electrophilic fluorinating agents, often referred to as "F+" sources, have been developed. These are typically N-F reagents, where the fluorine atom is attached to a nitrogen atom, rendering it electrophilic.[3][4]

| Reagent Name | Common Acronym | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, crystalline solid, easy to handle, widely applicable.[5][6] |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents.[3] |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ NFTh | Effective for direct, regiospecific fluorination without prior activation.[7] |

Protocol 1: Direct α-Fluorination of a Cyclic Ketone using Selectfluor®

This protocol describes the direct α-fluorination of a cyclic ketone, a common transformation in organic synthesis.[6][8]

Materials:

-

Cyclic ketone (e.g., 1-indanone)

-

Selectfluor®

-

Acetonitrile (CH3CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the cyclic ketone (1.0 equiv).

-

Dissolve the ketone in anhydrous acetonitrile.

-

Add Selectfluor® (1.1 equiv) to the solution in one portion.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated ketone.

Causality Behind Experimental Choices:

-

Anhydrous Acetonitrile: Acetonitrile is a polar aprotic solvent that effectively dissolves both the ketone and Selectfluor®. The use of an anhydrous solvent is crucial to prevent side reactions, such as the formation of α-hydroxy ketones.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of sensitive substrates.

-

Slight Excess of Selectfluor®: A slight excess of the fluorinating agent ensures complete conversion of the starting material.

Organocatalytic Enantioselective α-Fluorination

A significant advancement in direct fluorination is the development of organocatalytic methods to achieve enantioselective synthesis of α-fluoroketones.[9][10] Chiral amines, such as proline and its derivatives, can catalyze the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source to yield an enantioenriched product.[11]

Figure 2: Simplified catalytic cycle for organocatalytic enantioselective α-fluorination.

II. Oxidation of Fluorinated Alcohols: A Two-Step Approach

The oxidation of secondary fluorinated alcohols provides a reliable route to fluorinated ketones. This method is particularly advantageous when the precursor alcohol is readily accessible, for instance, through the nucleophilic addition of a fluorinated species to an aldehyde. However, the strong electron-withdrawing effect of the fluorine atom can render the alcohol less susceptible to oxidation, often requiring specialized reagents.[12][13]

Challenges in Oxidizing Fluorinated Alcohols

The C-H bond adjacent to the fluorine-bearing carbon is less electron-rich and therefore more difficult to oxidize compared to its non-fluorinated counterpart. This necessitates the use of more potent oxidizing agents or catalytic systems that can overcome this deactivation.

Protocol 2: Oxidation of a Secondary α-Trifluoromethyl Alcohol using a Nitroxide Catalyst

A modern and "green" approach to the oxidation of challenging alcohols involves the use of nitroxide catalysts, such as TEMPO, in conjunction with a stoichiometric oxidant.[12]

Materials:

-

Secondary α-trifluoromethyl alcohol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Saturated aqueous sodium thiosulfate solution (Na2S2O3)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the secondary α-trifluoromethyl alcohol (1.0 equiv) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate.

-

Add TEMPO (0.01-0.05 equiv) and potassium bromide (0.1 equiv) to the biphasic mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise while vigorously stirring.

-

Monitor the reaction by TLC. The disappearance of the starting material and the formation of a less polar spot indicates product formation.

-

Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the α-trifluoromethyl ketone.

Causality Behind Experimental Choices:

-

TEMPO/NaOCl System: This catalytic system is effective for oxidizing deactivated alcohols. TEMPO is oxidized to the active oxoammonium ion by the stoichiometric oxidant (NaOCl), which then oxidizes the alcohol.

-

Biphasic Conditions: The use of a biphasic system (dichloromethane/water) facilitates the reaction and subsequent workup.

-

Potassium Bromide: KBr acts as a co-catalyst, facilitating the oxidation of TEMPO.

III. Assembly from Fluorinated Building Blocks: Constructing Complexity

This versatile strategy involves the construction of the fluorinated ketone from smaller, readily available fluorinated precursors. This approach is particularly valuable for the synthesis of trifluoromethyl and perfluoroalkyl ketones.[1][14][15][16]

Nucleophilic Trifluoromethylation and Perfluoroalkylation of Esters

A common method involves the reaction of an ester with a nucleophilic trifluoromethyl or perfluoroalkyl source. Reagents such as trifluoromethyltrimethylsilane (TMS-CF3), often activated by a fluoride source like cesium fluoride (CsF), are frequently employed.[14]

Figure 3: Simplified mechanism for the nucleophilic trifluoromethylation of an ester.

Protocol 3: Synthesis of a Trifluoromethyl Ketone from an Ester using Fluoroform

This protocol utilizes fluoroform (CHF3) as an inexpensive and readily available source of the trifluoromethyl group.[1]

Materials:

-

Methyl ester (e.g., methyl benzoate)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Triglyme

-

Fluoroform (CHF3) gas

-

Schlenk flask or similar apparatus for handling gases

-

Dry ice/acetone bath

Procedure:

-

Set up a Schlenk flask equipped with a magnetic stir bar and a gas inlet under an inert atmosphere.

-

Add the methyl ester (1.0 equiv) and triglyme to the flask.

-

Cool the solution to -40 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.5 equiv) in triglyme to the reaction mixture.

-

Bubble fluoroform gas through the solution for a specified period, maintaining the temperature at -40 °C.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired trifluoromethyl ketone.

Causality Behind Experimental Choices:

-

Fluoroform and KHMDS: KHMDS is a strong, non-nucleophilic base that deprotonates fluoroform to generate the trifluoromethyl anion in situ.

-

Triglyme: This high-boiling ether solvent is effective at solvating the potassium cation, enhancing the reactivity of the base.

-

Low Temperature: The reaction is performed at low temperature to control the reactivity of the trifluoromethyl anion and prevent side reactions.

Electrochemical Synthesis

An emerging and sustainable approach involves the electrochemical generation of perfluoroalkyl radicals from sodium perfluoroalkyl sulfinates. These radicals then add to enol acetates to produce fluorinated ketones.[17] This method avoids the use of harsh chemical oxidants.

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Substrate Scope |

| Direct α-Fluorination | Atom-economical, straightforward. | Can suffer from regioselectivity issues, potential for over-fluorination. | Broad for ketones with accessible α-protons.[7][18] |

| Oxidation of Fluorinated Alcohols | Reliable, well-established. | Requires the synthesis of the precursor alcohol, can be challenging for deactivated substrates. | Dependent on the availability of the corresponding fluorinated alcohol.[12] |

| Assembly from Fluorinated Building Blocks | Highly versatile, good for trifluoromethyl and perfluoroalkyl ketones. | Often requires stoichiometric use of organometallic reagents or harsh conditions. | Broad, particularly for aromatic and aliphatic esters and other carbonyl derivatives.[1][14][15] |

Conclusion: A Versatile Toolbox for Fluorinated Ketone Synthesis

The synthesis of fluorinated ketones is a dynamic and evolving field, driven by the increasing demand for these valuable compounds in various scientific disciplines. This guide has outlined the core strategies for their preparation, from the direct fluorination of ketones to the assembly from fluorinated building blocks. The choice of the optimal synthetic route will depend on the specific target molecule, the available starting materials, and the desired scale of the reaction. As our understanding of fluorine chemistry deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of molecules.

References

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 15. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

- 16. Defluorinative phosphorylation of perfluoroalkyl ketones: synthesis of fluoroalkylated and phosphorylated furan derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]